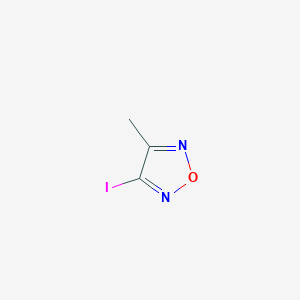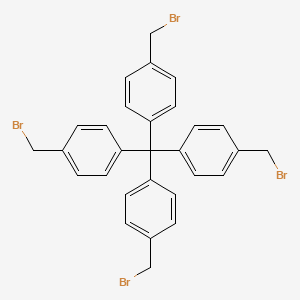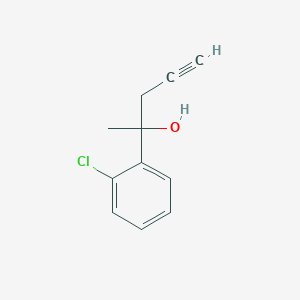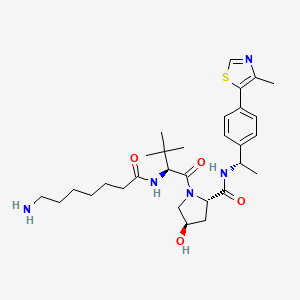
3-Iodo-4-methyl-1,2,5-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4-methyl-1,2,5-oxadiazole is an organic compound that belongs to the oxadiazole family Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-methyl-1,2,5-oxadiazole typically involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring . Another method involves the iodine-promoted one-pot synthesis via sp3 C–H functionalization, which includes oxidative amination and base-mediated cyclization of methylhetarenes and acylhydrazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Cyclization Reactions: The oxadiazole ring can be formed or modified through cyclization reactions involving hydrazides and carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, anhydrides, activated carboxylic acids, iodine, and various bases and solvents. Reaction conditions typically involve moderate temperatures and the use of catalysts or promoters to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while cyclization reactions can produce different oxadiazole derivatives .
Applications De Recherche Scientifique
3-Iodo-4-methyl-1,2,5-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: Oxadiazole derivatives have shown potential as anticancer, vasodilator, anticonvulsant, and antidiabetic agents.
Material Science: The compound can be used as a high-energy material due to its favorable oxygen balance and positive heat of formation.
Biological Research: Oxadiazoles are used as pharmacophores or aromatic linkers in the design of biologically active molecules.
Industrial Applications: The compound can be utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Iodo-4-methyl-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. For example, oxadiazole derivatives can inhibit enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, leading to anticancer effects . The compound can also act on pathways such as the NF-kB signaling pathway and tubulin polymerization, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Iodo-4-methyl-1,2,5-oxadiazole include other oxadiazole isomers such as 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole . These compounds share the oxadiazole ring structure but differ in the positions of the nitrogen and oxygen atoms.
Uniqueness
This compound is unique due to the presence of the iodine atom and the specific arrangement of the methyl group and the oxadiazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C3H3IN2O |
|---|---|
Poids moléculaire |
209.97 g/mol |
Nom IUPAC |
3-iodo-4-methyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C3H3IN2O/c1-2-3(4)6-7-5-2/h1H3 |
Clé InChI |
MPGUIXNPVONOAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NON=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B11927553.png)
![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)



![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)

![4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11927594.png)

![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)


